3-Chloro-4-methylbenzene-1,2-diamine

Description

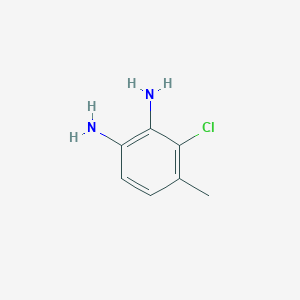

3-Chloro-4-methylbenzene-1,2-diamine (CAS: 2160-12-5, Molecular Formula: C₇H₉ClN₂, Molecular Weight: 156.61 g/mol) is an aromatic diamine featuring a chlorine atom at the 3-position and a methyl group at the 4-position on a benzene ring with adjacent amine groups. Its structural uniqueness makes it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic compounds like quinoxalines and benzimidazoles .

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCWIJSCUIEMGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methylbenzene-1,2-diamine typically involves the chlorination of 4-methylbenzene-1,2-diamine. This reaction can be carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Chemical Applications

Synthesis of Organic Compounds

3-Chloro-4-methylbenzene-1,2-diamine is primarily utilized as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of dyes and pigments, where it serves as a precursor for synthesizing diazo dyes. The compound's ability to undergo electrophilic substitution reactions makes it valuable for creating complex molecular structures.

Polymer Production

In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity allows it to be incorporated into formulations that require thermal stability and enhanced mechanical properties. This application is particularly important in the development of advanced materials used in coatings and adhesives.

Biological Applications

Enzyme Interaction Studies

this compound is employed in biological research to study enzyme interactions. The compound can act as a substrate or inhibitor for various enzymes, providing insights into metabolic pathways and cellular functions. Research has indicated that it can influence gene expression and affect cell signaling pathways, making it a valuable tool in pharmacological studies.

Pharmaceutical Synthesis

The compound has been utilized in the synthesis of pharmaceutical agents. For instance, it has been involved in the development of drugs targeting specific diseases, showcasing its potential therapeutic applications. One notable case study includes its use in synthesizing Daridorexant, an FDA-approved medication for insomnia.

Synthesis of Daridorexant

Daridorexant is synthesized using this compound as a key building block. The process involves treating an acyl chloride with this compound in the presence of triethylamine to form the desired pharmaceutical product. This synthesis highlights the compound's relevance in developing modern therapeutics.

Dye Chemistry Applications

In dye chemistry, this compound serves as a precursor for diazo dyes. The versatility of this compound allows for the creation of various colorants used in textiles and other applications. Its ability to undergo substitution reactions enables the incorporation of different functional groups, enhancing the properties of the resulting dyes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and methyl groups can influence its binding affinity and reactivity. The compound may undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires standard conditions for aromatic amines (dry, inert atmosphere).

- Hazard Profile : Classified as harmful (H302, H312, H315, H318, H332, H335), necessitating precautions such as avoiding inhalation and skin contact .

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-Chloro-4-methylbenzene-1,2-diamine with analogs differing in substituents, reactivity, and applications.

Substituent Variations on the Benzene Ring

Key Observations :

- Halogen Effects : Fluorine (electron-withdrawing) reduces basicity compared to methyl (electron-donating), altering reactivity in nucleophilic substitutions . Iodine’s large atomic radius facilitates crystallographic studies .

- Methyl Group Impact : The methyl group in This compound enhances steric hindrance, slowing reactions at the 4-position but stabilizing intermediates in cyclization .

Modifications on the Amine Groups

Key Observations :

Comparative Reactivity in Cyclization Reactions

This compound reacts with carbonyl compounds (e.g., glyoxylic acid) to form quinoxalines in moderate yields (60–75%), outperforming 4-nitrobenzene-1,2-diamine (40–50% yields) due to the nitro group’s electron-withdrawing effects . In contrast, 4-chlorobenzene-1,2-diamine exhibits faster reaction kinetics in Chan–Lam couplings due to reduced steric hindrance .

Biological Activity

3-Chloro-4-methylbenzene-1,2-diamine, also known as 4-chloro-3-methyl-1,2-benzenediamine , is an organic compound with significant biological activity. This compound features a benzene ring substituted with a chlorine atom and two amino groups, which influence its chemical reactivity and biological interactions. Understanding its biological activity is crucial for potential applications in pharmaceuticals and material sciences.

- Molecular Formula : C₇H₈ClN₂

- Molecular Weight : Approximately 158.60 g/mol

- CAS Number : 1087743-89-2

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The compound acts primarily as a nucleophile in substitution reactions, enabling it to donate electrons to electrophilic centers. This characteristic allows it to participate in several biochemical processes, including enzyme inhibition and modulation of signaling pathways.

Key Interactions:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, altering their activity.

- Cell Signaling Modulation : It influences cellular processes by affecting gene expression and metabolic pathways.

Biological Activities

Research has shown that this compound exhibits various biological activities:

- Anti-inflammatory Properties : Studies indicate that the compound can inhibit nitric oxide production in activated macrophages. This effect is linked to the down-regulation of inducible nitric oxide synthase (iNOS) at the transcriptional level, suggesting its potential in treating inflammatory diseases .

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its antioxidant properties. This activity may play a role in protecting cells from oxidative stress .

- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Applications

Given its diverse biological activities, this compound has potential applications in various fields:

- Pharmaceutical Development : Its anti-inflammatory and cytotoxic properties make it a candidate for drug development targeting inflammatory diseases and cancer.

- Material Science : The compound can serve as an intermediate in synthesizing polymers and dyes due to its reactive amine groups.

Q & A

Q. What mechanistic insights explain the role of this compound in metal-catalyzed cyclizations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.